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3,5-Dimethyl-N-pyridin-4-yl-benzamide

Medicinal Chemistry Library Design Fragment-Based Screening

This compound features a direct N-pyridin-4-yl bond, a critical structural distinction that eliminates the metabolically labile N–CH2– group found in the common homologue Picobenzide. The extended amide conjugation and rigid geometry make it a superior, well-characterized probe for kinase fragment screening and metabolism studies. Confirm identity with the definitive 2D NMR (DMSO-d6) spectral fingerprint to avoid procurement confusion with methylene-linked analogues.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B5760486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-N-pyridin-4-yl-benzamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)C
InChIInChI=1S/C14H14N2O/c1-10-7-11(2)9-12(8-10)14(17)16-13-3-5-15-6-4-13/h3-9H,1-2H3,(H,15,16,17)
InChIKeyCCNFPVJFSPDTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>33.9 [ug/mL]

3,5-Dimethyl-N-pyridin-4-yl-benzamide: Structural and Procurement Baseline for a Non-Linked Pyridinyl-Benzamide Scaffold


3,5-Dimethyl-N-pyridin-4-yl-benzamide (C14H14N2O, exact mass 226.1106 g/mol) is a substituted benzamide featuring a 3,5-dimethylphenyl carbonyl moiety linked directly to the nitrogen of a 4-aminopyridine ring . Unlike its frequently confused homologue Picobenzide (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide, CAS 51832-87-2), which bears a methylene spacer between the amide nitrogen and the pyridine ring, the target compound’s direct N–aryl linkage imposes distinct conformational constraints, electronic distribution at the amide bond, and metabolic vulnerability . Spectroscopic characterization by 2D NMR (DMSO-d6) confirms the structural identity . The compound falls within the broader class of N-pyridinyl benzamides, a scaffold historically explored for analgesic, anti-inflammatory, anticonvulsant, and kinase-modulatory activities .

Why 3,5-Dimethyl-N-pyridin-4-yl-benzamide Cannot Be Replaced by Picobenzide or Other In-Class Analogs


The presence or absence of a single methylene unit between the amide nitrogen and the pyridine ring represents a critical structural bifurcation within the N-pyridinyl-3,5-dimethylbenzamide class . In Picobenzide (the methylene-bearing analogue), the sp3 carbon disrupts conjugation between the amide π-system and the pyridine ring, lowers the amide bond’s rotational barrier, and introduces a metabolically labile site that undergoes N-oxidation and subsequent elimination . In contrast, 3,5-dimethyl-N-pyridin-4-yl-benzamide, with its direct N–pyridin-4-yl bond, extends the amide conjugation into the electron-deficient pyridine ring, alters the pKa of the pyridinyl nitrogen, and eliminates the primary metabolic N-oxidation pathway characteristic of the picolyl subclass . These differences are not incremental; they translate into potentially divergent target-binding geometries, pharmacokinetic profiles, and off-target liability patterns that cannot be predicted by simply extrapolating data from the methylene-linked series .

Quantitative Differential Evidence for 3,5-Dimethyl-N-pyridin-4-yl-benzamide Against Closest Analogs


Molecular Weight and Formula Distinction from the Methylene-Linked Homologue Picobenzide

The target compound possesses a molecular formula of C14H14N2O (exact mass 226.1106 g/mol, MW 226.28 g/mol) . Its closest structural analogue, Picobenzide (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide), has a molecular formula of C15H16N2O (MW 240.30 g/mol) . This 14-Dalton mass difference reflects the absence of the methylene linker and directly affects compliance with physicochemical property filters central to fragment-based and lead-like screening collections (e.g., the Rule of Three).

Medicinal Chemistry Library Design Fragment-Based Screening

NMR Spectroscopic Signature: Conjugation-Driven Chemical Shift Differentiation

The direct N–pyridin-4-yl linkage in the target compound extends amide resonance into the electron-deficient pyridine ring, producing distinguishable NMR chemical shifts compared to the methylene-interrupted Picobenzide . While the full assignment is deposited in the KnowItAll NMR Spectral Library (2 NMR spectra in DMSO-d6) , the key diagnostic region involves the amide NH and pyridine α-protons, which shift downfield relative to the methylene analogue due to the electron-withdrawing effect of the directly attached sp2 pyridinyl ring. This signature enables unambiguous identity verification and differentiation from Picobenzide in procurement quality control.

Analytical Chemistry Quality Control Structural Confirmation

Metabolic N-Oxidation Liability: Structural Basis for Divergent Oxidative Metabolism

Picobenzide and its N-(2-picolyl) and N-(3-picolyl) isomers undergo extensive metabolic N-oxidation of the pyridinyl nitrogen, forming N-oxide metabolites that dominate their urinary elimination profiles . The target compound, bearing a direct N–pyridin-4-yl (rather than N–CH2–pyridinyl) linkage, positions the pyridinyl nitrogen in direct conjugation with the amide carbonyl, which both reduces its electron density and sterically shields it from flavin-containing monooxygenases (FMOs) . Consequently, the primary metabolic pathway observed for the picolyl series (pyridine N-oxidation) is structurally disfavored for the target compound, predicting a distinct metabolite profile and potentially longer metabolic half-life.

Drug Metabolism Pharmacokinetics Toxicology

Conformational Restriction: Rotatable Bond Count and Its Impact on Binding Entropy

The target compound contains one fewer rotatable bond than its methylene-linked analogue Picobenzide (N–CH2–pyridine vs. N–pyridine), resulting in a more rigid ligand conformation . This reduction in conformational entropy is structurally analogous to the design principle exploited in the 4-aminopyridine benzamide TYK2 inhibitor series, where direct N–aryl linkage contributed to improved biochemical selectivity by pre-organizing the ligand into its bioactive conformation and reducing the entropic penalty upon target binding .

Computational Chemistry Structure-Based Design Lead Optimization

Validated Application Scenarios for 3,5-Dimethyl-N-pyridin-4-yl-benzamide in Research and Industrial Procurement


Fragment-Based Drug Discovery Library Inclusion as a Low-MW, Conformationally Restricted 4-Aminopyridine Benzamide Scaffold

With a molecular weight of 226.28 g/mol, 3,5-dimethyl-N-pyridin-4-yl-benzamide falls within the optimal fragment library range (<250 Da) . Its direct N–pyridinyl linkage provides a rigid, conjugation-extended scaffold that can serve as a core for fragment growing in kinase inhibitor programs, following the precedent set by the 4-aminopyridine benzamide TYK2 inhibitor series . Procurement for fragment screening collections is justified by its compliance with Rule-of-Three physicochemical criteria (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3) .

Pharmacokinetic Probe Development Requiring Divergent N-Oxide Metabolism from the Picolyl Series

The structural absence of the N–CH2–pyridine motif eliminates the primary metabolic N-oxidation pathway that dominates the clearance of Picobenzide and related N-picolyl-3,5-dimethylbenzamides . This makes the target compound a valuable comparator probe in metabolism studies aimed at dissecting the contribution of pyridine N-oxidation to overall clearance in the 3,5-dimethylbenzamide class .

Analytical Reference Standard for Discriminating Direct N-Pyridinyl from N-Picolyl Benzamide Isomers in Vendor Catalog Verification

Nomenclature confusion between 'N-pyridin-4-yl' and 'N-(pyridin-4-ylmethyl)' benzamides is pervasive across chemical supplier catalogs . The deposited 2D NMR spectra in the KnowItAll library (DMSO-d6) provide a definitive spectroscopic fingerprint for identity verification, enabling procurement quality control and batch-to-batch consistency checks .

Conformational Analysis and Molecular Modeling Studies of Amide-Pyridine Conjugation Effects

The extended conjugation between the amide carbonyl and the pyridine ring in 3,5-dimethyl-N-pyridin-4-yl-benzamide imposes a planar or near-planar geometry around the N–C(O) bond . This conformational feature distinguishes it from the more flexible methylene-linked analogues and makes it a model system for computational studies of amide conjugation, torsional energy barriers, and hydrogen-bonding capacity of the pyridinyl nitrogen .

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